4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a dimethylthiazole moiety, and a benzamide structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Structure: The benzamide structure can be formed by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the tert-butyl group.
Scientific Research Applications
4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs.
Medicine: Its anticancer properties are being explored in preclinical studies for the treatment of various cancers.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide include:
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit antitumor activities and share structural similarities with the thiazole ring and tert-butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H20N2OS |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H20N2OS/c1-10-11(2)20-15(17-10)18-14(19)12-6-8-13(9-7-12)16(3,4)5/h6-9H,1-5H3,(H,17,18,19) |
InChI Key |
SZTJXJULRUWPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
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